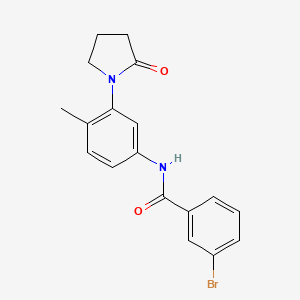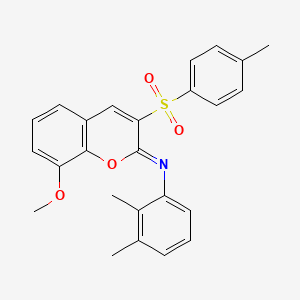![molecular formula C21H13N3O2S B2584425 N-(3-(ベンゾ[d]オキサゾール-2-イル)フェニル)ベンゾ[d]チアゾール-2-カルボキサミド CAS No. 477536-21-3](/img/structure/B2584425.png)
N-(3-(ベンゾ[d]オキサゾール-2-イル)フェニル)ベンゾ[d]チアゾール-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It’s a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts . A series of (3-benzoxazole-2-yl) phenylamine derivatives were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields .
Chemical Reactions Analysis
Benzoxazole synthesis often involves the reaction of 2-aminothiophenol with aldehydes . In the case of benzoxazolyl aniline derivatives, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .
科学的研究の応用
- 研究者らは、癌細胞に対する細胞毒性を調べるために、N-[3-(ベンゾイミダゾール-2-イルアミノ)フェニル]アミンおよびN-[3-(ベンゾオキサゾール-2-イルアミノ)フェニル]アミン誘導体を一連合成し評価しました . 特に、化合物10eおよび11sは、ヒト腫瘍細胞株において顕著な細胞毒性を示しました。さらなる研究から、化合物10eはG2/M期における細胞周期停止を誘導し、白血病癌細胞におけるアポトーシスを促進することが明らかになりました。
- 私たちの化合物と構造的に関連するベンゾ[d]イミダゾ[2,1-b]チアゾールは、強力な非鎮静性不安解消薬として研究されています . これらの化合物は、不安関連障害に対する治療上の利点を提供する可能性があります。
- 本化合物のアナログは、アルツハイマー病患者の脳におけるβ-アミロイドプラークを検出するためのPET画像化プローブとして研究されています . このようなプローブは、早期診断と疾患進行のモニタリングにおいて重要な役割を果たします。
- 本化合物を含むベンゾ[d]イミダゾ[2,1-b]チアゾールは、キナーゼ阻害活性を示します . キナーゼの標的化は、癌治療および調節不全のシグナル伝達経路が関与する他の疾患において不可欠です。
- ベンゾ[d]イミダゾ[2,1-b]チアゾールおよびベンゾ[d]オキサゾール誘導体は、抗菌活性を有します . これらの化合物は、細菌および真菌感染症の対策に貢献する可能性があります。
- 本化合物については直接研究されていませんが、ベンゾオキサゾール誘導体は、神経機能の喪失を治療するために研究されてきました . これらの神経保護効果は、さらなる研究が必要です。
抗癌活性
不安解消作用
アルツハイマー病のPET画像化プローブ
キナーゼ阻害
抗菌性
神経保護の可能性
作用機序
Target of Action
Similar compounds have been found to inhibit quorum sensing pathways in bacteria .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind to the active site of certain bacterial systems, inhibiting their function .
Biochemical Pathways
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide may affect quorum sensing pathways in bacteria . Quorum sensing is a form of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .
Result of Action
Similar compounds have been found to inhibit bacterial growth and biofilm formation .
将来の方向性
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities. Therefore, there has been a large upsurge in the synthesis of benzoxazole via different pathways .
生化学分析
Biochemical Properties
It is known that benzoxazole and benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of the target molecule .
Cellular Effects
Benzoxazole and benzothiazole derivatives have been shown to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole and benzothiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole and benzothiazole derivatives have been studied in both in vitro and in vivo studies . These studies often examine the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide at different dosages in animal models have not been extensively studied. Benzoxazole and benzothiazole derivatives have been tested in animal models, and their effects can vary with dosage . These studies often observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzoxazole and benzothiazole derivatives can interact with various enzymes and cofactors . These interactions can influence metabolic flux or metabolite levels .
Transport and Distribution
Benzoxazole and benzothiazole derivatives can interact with various transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .
Subcellular Localization
Benzoxazole and benzothiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications . These factors can influence the compound’s activity or function .
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCWCRRVCFSOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2584346.png)



![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)

![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2584362.png)


